REACTION_CXSMILES
|
[NH:1]1[CH:8]=[C:7]([CH2:9][C:10]([O:12]CC)=[O:11])[C:5](=[O:6])[NH:4][C:2]1=S.ClCC(O)=[O:18].Cl>O>[NH:1]1[CH:8]=[C:7]([CH2:9][C:10]([OH:12])=[O:11])[C:5](=[O:6])[NH:4][C:2]1=[O:18]
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
N1C(=S)NC(=O)C(=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed once with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
N1C(=O)NC(=O)C(=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |